molecular formula C16H20ClN3O5S B1668391 Cephalexin hydrochloride CAS No. 105879-42-3

Cephalexin hydrochloride

カタログ番号: B1668391
CAS番号: 105879-42-3
分子量: 401.9 g/mol
InChIキー: YHJDZIQOCSDIQU-OEDJVVDHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セファレキシン塩酸塩は、第1世代セファロスポリン系の抗生物質です。細菌細胞壁合成を阻害することにより、細菌感染症の治療に広く用いられています。この化合物は、広範囲のグラム陽性菌と一部のグラム陰性菌に効果的です .

準備方法

合成経路と反応条件

セファレキシン塩酸塩は、7-アミノセファロスポラン酸(7-ACA)とフェニルグリシンメチルエステル(PGME)をペニシリンアシラーゼを触媒として用いて合成されます 。このプロセスには、以下の手順が含まれます。

    L-フェニルグリシンエステル誘導体の添加: これは、7-ADCA水溶液に加えられます。

    酵素反応: 固定化ペニシリンアシラーゼが添加されて反応を触媒します。

    分離と濾過: 反応混合物を濾過してセファレキシン粗粉末を得ます。

    結晶化: 粗粉末を結晶化、洗浄、乾燥して最終生成物を得ます.

工業生産方法

工業的な環境では、セファレキシンは同様の酵素的プロセスを用いて、より大規模に製造されています。 このプロセスは、収率と純度が最適化されており、多くの場合、連続的な合成と分離技術が用いられています .

化学反応の分析

反応の種類

セファレキシン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学研究への応用

セファレキシン塩酸塩は、科学研究で数多くの用途があります。

科学的研究の応用

Indications for Use

Cephalexin hydrochloride is indicated for the treatment of several types of infections caused by susceptible bacteria. The primary applications include:

  • Urinary Tract Infections : Effective against acute and chronic urinary tract infections, including those caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis .
  • Respiratory Tract Infections : Utilized for treating upper and lower respiratory infections, such as bronchitis and pneumonia, particularly those caused by Streptococcus pneumoniae and Streptococcus pyogenes .
  • Skin and Soft Tissue Infections : Commonly prescribed for skin infections caused by Staphylococcus aureus and other gram-positive bacteria .
  • Bone Infections : Indicated for osteomyelitis caused by susceptible strains, especially Staphylococcus aureus .
  • Otitis Media : Approved for the treatment of middle ear infections due to various pathogens, including Haemophilus influenzae .

Case Studies and Clinical Trials

  • Comparative Study on Efficacy :
    A study involving 343 patients demonstrated that 95.7% of those treated with this compound responded satisfactorily for skin infections, compared to 90% for a control group treated with cephalexin monohydrate. Adverse effects were minimal, with only a 4.95% discontinuation rate due to mild side effects .
  • Randomized Controlled Trials :
    In a double-blind trial comparing cephalexin with placebo in outpatient subjects, both groups showed high clinical cure rates (90.5% for cephalexin vs. 84.1% for placebo), indicating its effectiveness in managing post-surgical infections .
  • Longitudinal Studies :
    Research has shown that cephalexin is effective in treating recurrent urinary tract infections in pediatric populations, with significant reductions in infection rates over a follow-up period of six months .

Adverse Effects

While generally well-tolerated, cephalexin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), skin reactions (rash, urticaria), and rare but serious allergic reactions (Stevens-Johnson syndrome) . The incidence of adverse events is relatively low, making it a preferred choice among antibiotics.

Dosage Forms and Administration

This compound is available in various forms:

  • Oral capsules (250 mg, 500 mg)
  • Oral suspension (125 mg/5 mL, 250 mg/5 mL)
  • Tablets (250 mg, 500 mg)

The typical adult dosage ranges from 250 mg to 500 mg taken every six hours, depending on the severity of the infection .

作用機序

セファレキシン塩酸塩は、細菌細胞壁合成を阻害することによって効果を発揮します。細菌細胞壁のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害は、細胞溶解と死につながります .

類似の化合物との比較

類似の化合物

独自性

セファレキシン塩酸塩は、経口バイオアベイラビリティが高く、グラム陽性菌と一部のグラム陰性菌に対して広範囲にわたって効果を発揮する点が特徴です。 また、ペニシリンと比べて、β-ラクタマーゼ酵素による分解を受けにくい点も特徴です .

生物活性

Cephalexin hydrochloride is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections. Its biological activity primarily stems from its ability to inhibit bacterial cell wall synthesis, making it effective against a range of gram-positive and some gram-negative bacteria. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

Cephalexin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation reaction, a critical step in peptidoglycan synthesis, leading to cell lysis and death. The specific actions include:

  • Inhibition of Peptidoglycan Synthesis : The beta-lactam ring structure of cephalexin is crucial for its activity as it mimics the D-Ala-D-Ala portion of the peptidoglycan precursor, facilitating its binding to PBPs.
  • Resistance Mechanisms : Bacteria can develop resistance through:
    • Production of beta-lactamases that hydrolyze cephalexin.
    • Modification of PBPs to reduce drug affinity.
    • Efflux pumps that expel the antibiotic from bacterial cells .

Pharmacokinetics

Cephalexin is characterized by several pharmacokinetic properties:

  • Absorption : Rapidly absorbed with nearly 100% bioavailability when taken orally. Peak plasma concentrations are reached within 1 hour post-administration .
  • Distribution : Widely distributed in body fluids, with approximately 10-15% binding to plasma proteins.
  • Metabolism : Minimal metabolism occurs; it is primarily excreted unchanged in urine (over 90%) within 6 hours .
  • Half-life : Approximately 49.5 minutes in a fasted state .

Clinical Efficacy

This compound has demonstrated significant efficacy in treating various infections, particularly skin and soft tissue infections. Two notable studies highlight its effectiveness:

Study A: Comparative Efficacy

  • Design : Randomized multicenter double-blind study involving patients with skin and soft tissue infections.
  • Results :
    • This compound showed a satisfactory response in 95.7% (68/71) of patients compared to 90% (73/81) for cephalexin monohydrate.
    • Adverse events leading to discontinuation were low (4.95%), with common side effects including skin eruptions and gastrointestinal symptoms .

Study B: Dosing Comparison

  • Objective : To compare treatment failure rates between different dosing regimens (500 mg twice daily vs. four times daily).
  • Findings : No significant differences in treatment failure rates were observed, indicating flexibility in dosing without compromising efficacy .

Data Table: Clinical Outcomes

StudyTreatment GroupSample SizeResponse Rate (%)Adverse Events (%)
ACephalexin HCl7195.74.95
ACephalexin Mono81904.95
BBID (500 mg)173Similar FailureNot Reported
BQID (500 mg)88Similar FailureNot Reported

Case Studies

Several case studies have documented the successful use of this compound in treating specific infections:

  • Skin Abscesses : A case involving multiple patients treated with cephalexin showed high resolution rates for abscesses caused by Staphylococcus aureus.
  • Urinary Tract Infections (UTIs) : In a cohort study, cephalexin was effective against cefazolin-susceptible strains, demonstrating low recurrence rates within 30 days post-treatment .

特性

CAS番号

105879-42-3

分子式

C16H20ClN3O5S

分子量

401.9 g/mol

IUPAC名

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1

InChIキー

YHJDZIQOCSDIQU-OEDJVVDHSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl

異性体SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl

正規SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

15686-71-2 (Parent)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Cefalexin
Cephalexin
Cephalexin Dihydride
Cephalexin Hemihydrate
Cephalexin Hydrochloride
Cephalexin Monohydrate
Cephalexin Monohydrochloride
Cephalexin Monohydrochloride, Monohydrate
Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer
Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer
Cephalexin, (6R-(6alpha,7beta))-Isomer
Cephalexin, Monosodium Salt
Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer
Ceporexine
Palitrex

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cephalexin hydrochloride
Reactant of Route 2
Reactant of Route 2
Cephalexin hydrochloride
Reactant of Route 3
Reactant of Route 3
Cephalexin hydrochloride
Reactant of Route 4
Reactant of Route 4
Cephalexin hydrochloride
Reactant of Route 5
Reactant of Route 5
Cephalexin hydrochloride
Reactant of Route 6
Reactant of Route 6
Cephalexin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。